Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride
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Overview
Description
Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride typically involves the reaction of adamantane with 3-ethylaminopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones, while reduction can produce adamantane alcohols .
Scientific Research Applications
Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to cross biological membranes.
Medicine: Explored for its antiviral and neuroprotective properties.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by modulating the activity of certain enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound with a similar cage-like structure.
1-Adamantylamine: A derivative with an amino group attached to the adamantane core.
3-(1-Adamantyl)-N-ethylpropan-1-amine: A closely related compound with similar properties
Uniqueness
Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride is unique due to its specific functional groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
52582-79-3 |
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Molecular Formula |
C15H28ClN |
Molecular Weight |
257.84 g/mol |
IUPAC Name |
3-(1-adamantyl)-N-ethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H27N.ClH/c1-2-16-5-3-4-15-9-12-6-13(10-15)8-14(7-12)11-15;/h12-14,16H,2-11H2,1H3;1H |
InChI Key |
LDZSKXHAIBCHCF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC12CC3CC(C1)CC(C3)C2.Cl |
Origin of Product |
United States |
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